Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate
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Overview
Description
Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate is a complex organic compound with a unique structure that combines elements of cyclohexane, indene, and isochromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate typically involves multiple steps. One common approach is the cyclization of ortho-alkynylarylaldehydes to form isochromene intermediates, followed by further functionalization to introduce the cyclohexylmethyl and carbonate groups . The reaction conditions often involve the use of silver catalysts and mild reaction temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclohexylmethyl)-2-[(3S,6aS,8R,10aS)-3-hydroxy-1-(3,3,3-trifluoropropyl)decahydropyrano[2,3-c][1,5]oxazocin-8-yl]acetamide
- 3-(2,2-dibromoacetyl)-1H-isochromen-1-one
Uniqueness
Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate stands out due to its unique combination of structural elements from cyclohexane, indene, and isochromene
Properties
Molecular Formula |
C25H34O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[(11aS)-11a-methyl-2,3,3a,3b,4,5,8,9-octahydro-1H-indeno[5,4-f]isochromen-1-yl] cyclohexylmethyl carbonate |
InChI |
InChI=1S/C25H34O4/c1-25-13-11-20-19-12-14-27-16-18(19)7-8-21(20)22(25)9-10-23(25)29-24(26)28-15-17-5-3-2-4-6-17/h11,13,16-17,21-23H,2-10,12,14-15H2,1H3/t21?,22?,23?,25-/m0/s1 |
InChI Key |
KVBGHLROIVONBA-RIFKOICESA-N |
Isomeric SMILES |
C[C@]12C=CC3=C4CCOC=C4CCC3C1CCC2OC(=O)OCC5CCCCC5 |
Canonical SMILES |
CC12C=CC3=C4CCOC=C4CCC3C1CCC2OC(=O)OCC5CCCCC5 |
Origin of Product |
United States |
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